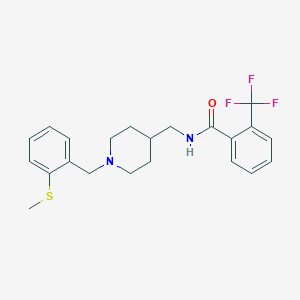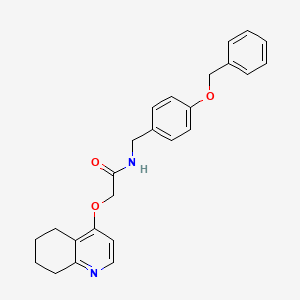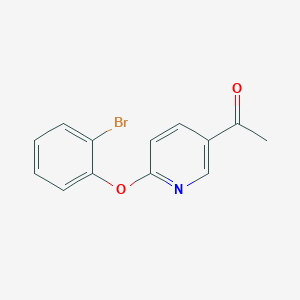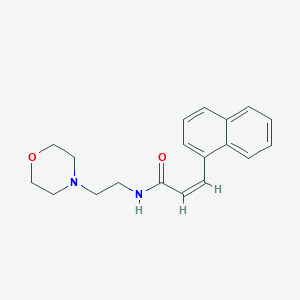![molecular formula C13H13F3N2O B2967531 N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide CAS No. 1311527-35-1](/img/structure/B2967531.png)
N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR is a chloride channel that plays a crucial role in the secretion of fluid and electrolytes in various organs, including the lungs, pancreas, and gastrointestinal tract. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied for its potential therapeutic application in CF and other diseases that involve abnormal CFTR function.
Mécanisme D'action
N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide binds to the cytoplasmic side of the CFTR channel and blocks the opening of the channel pore. It has been suggested that N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide may interact with the cytoplasmic loop between transmembrane domains 1 and 2 of CFTR, which is involved in channel gating. N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide has been shown to be a reversible and competitive inhibitor of CFTR, with an IC50 value of approximately 300 nM.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide has been shown to inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal cells. In vivo studies using animal models of CF have demonstrated that N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide can improve airway surface liquid height, mucociliary clearance, and bacterial clearance in the lungs. N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide has also been shown to reduce inflammation and mucus production in the airways of CF mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide is a widely used tool compound for studying CFTR function and for screening CFTR modulators. Its advantages include its high potency, selectivity, and reversibility. N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide has also been shown to have low toxicity and to be well-tolerated in animal studies. However, N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide has some limitations, including its relatively low solubility, which can limit its use in certain experimental settings. N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide has also been shown to have some off-target effects, such as inhibition of other chloride channels and potassium channels.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide. One direction is to further elucidate the mechanism of action of N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide and its interaction with CFTR. Another direction is to optimize the pharmacological properties of N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide, such as its solubility and bioavailability, to improve its efficacy in vivo. N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide may also be used in combination with other CFTR modulators to enhance their efficacy in restoring CFTR function in CF cells. Finally, N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide may have potential therapeutic applications in other diseases that involve abnormal CFTR function, such as secretory diarrhea and polycystic kidney disease.
Méthodes De Synthèse
N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide was first synthesized by Verkman et al. in 2003 using a two-step procedure. In the first step, 3-(trifluoromethyl)benzaldehyde was reacted with malononitrile in the presence of ammonium acetate to yield 3-(trifluoromethyl)phenylacetonitrile. In the second step, the nitrile group was converted to the amide group by reacting with 2-methyl-2-(chloromethyl)propanenitrile in the presence of sodium hydride. The resulting product was purified by column chromatography to obtain N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide with a yield of 25-30%.
Applications De Recherche Scientifique
N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential therapeutic application in CF and other diseases that involve abnormal CFTR function. In vitro studies have shown that N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide can inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal cells. In vivo studies using animal models of CF have demonstrated that N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide can improve airway surface liquid height, mucociliary clearance, and bacterial clearance in the lungs. N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide has also been shown to enhance the efficacy of other CFTR modulators, such as correctors and potentiators, in restoring CFTR function in CF cells.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-12(2,11(19)18-7-6-17)9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEQJBYZRQLRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-[2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2967453.png)

![N-(2-propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2967455.png)


![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2967463.png)
![N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]prop-2-enamide](/img/structure/B2967464.png)




